tert-Butyl 6-chloropyridin-2-ylcarbonate
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Overview
Description
tert-Butyl 6-chloropyridin-2-ylcarbonate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is often used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloropyridin-2-ylcarbonate typically involves the reaction of 6-chloropyridin-2-ylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out under a nitrogen atmosphere and at room temperature .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 6-chloropyridin-2-ylcarbonate can undergo various chemical reactions, including substitution reactions, where the chlorine atom is replaced by other functional groups. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include bases like sodium hexamethyldisilazide and oxidizing agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under inert atmospheres .
Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 6-chloropyridin-2-ylcarbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds .
Biology and Medicine: : In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloropyridin-2-ylcarbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Uniqueness: : tert-Butyl 6-chloropyridin-2-ylcarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
tert-butyl (6-chloropyridin-2-yl) carbonate |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(13)14-8-6-4-5-7(11)12-8/h4-6H,1-3H3 |
InChI Key |
ZSDVHWGVKJCXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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